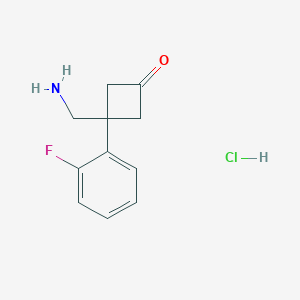
3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride is a useful research compound. Its molecular formula is C11H13ClFNO and its molecular weight is 229.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the existing research.
Chemical Structure
The compound features a cyclobutane ring substituted with an aminomethyl group and a fluorophenyl moiety. This unique structure is believed to contribute to its biological activity.
Research indicates that compounds similar to this compound can interact with various biological pathways. The presence of the fluorine atom often enhances the lipophilicity and bioavailability of drugs, potentially improving their efficacy in targeting specific receptors or enzymes.
-
Antidepressant Properties :
- Similar compounds have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression.
- The fluorinated phenyl group may enhance binding affinity to serotonin receptors, as evidenced by structure-activity relationship (SAR) studies.
-
Anticancer Activity :
- Preliminary studies suggest that cyclobutane derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
- The compound may exert its effects through the modulation of cell signaling pathways involved in cell proliferation and survival.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and pharmacological profile of this compound:
Case Studies
Several case studies have highlighted the therapeutic potential of cyclobutane derivatives:
-
Case Study on Depression :
- A clinical trial involving a related compound demonstrated a significant reduction in depressive symptoms over eight weeks, suggesting that structural modifications like those found in this compound could yield similar results.
-
Case Study on Cancer Therapy :
- Research on a structurally analogous compound indicated effective tumor regression in xenograft models, supporting the hypothesis that modifications can enhance anticancer activity through targeted delivery mechanisms.
Properties
IUPAC Name |
3-(aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO.ClH/c12-10-4-2-1-3-9(10)11(7-13)5-8(14)6-11;/h1-4H,5-7,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEMMDXCNJNCPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(CN)C2=CC=CC=C2F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














